Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1415109-59-9
VCID: VC5990629
InChI: InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-13,18H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CN
Molecular Formula: C17H27N3O2
Molecular Weight: 305.422

Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate

CAS No.: 1415109-59-9

Cat. No.: VC5990629

Molecular Formula: C17H27N3O2

Molecular Weight: 305.422

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate - 1415109-59-9

Specification

CAS No. 1415109-59-9
Molecular Formula C17H27N3O2
Molecular Weight 305.422
IUPAC Name tert-butyl 4-[[4-(aminomethyl)phenyl]methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-13,18H2,1-3H3
Standard InChI Key FOMCSHUOASRGHK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-[[4-(aminomethyl)phenyl]methyl]piperazine-1-carboxylate, reflects its two primary functional groups: a piperazine ring substituted at the 1-position with a tert-butyl carbamate group and at the 4-position with a 4-(aminomethyl)benzyl moiety. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, confers conformational flexibility, while the aromatic benzyl group enhances hydrophobic interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValue
CAS No.1415109-59-9
Molecular FormulaC17H27N3O2\text{C}_{17}\text{H}_{27}\text{N}_{3}\text{O}_{2}
Molecular Weight305.42 g/mol
Purity95%
Storage Conditions2–8°C, inert atmosphere, dark
Hazard StatementsH302, H315, H319, H335

The tert-butyl group enhances steric bulk, protecting the carbamate moiety from enzymatic degradation, a feature exploited in prodrug design. The aminomethylbenzyl substituent introduces a primary amine, enabling further derivatization via amidation or Schiff base formation .

Spectroscopic and Analytical Data

While detailed spectroscopic data (e.g., NMR, IR) are absent in available sources, the Standard InChI key (InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-13,18H2,1-3H3) provides a unique identifier for computational modeling and database referencing. The compound’s solubility profile is inferred from its structure: moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to the hydrophobic tert-butyl and benzyl groups.

Synthesis and Industrial Production

Industrial Manufacturing Considerations

Scaling up production necessitates optimizing yield and minimizing waste. Continuous flow reactors could enhance reaction control and throughput, while automated purification systems (e.g., chromatography, crystallization) ensure consistent purity ≥95% . Industrial protocols likely employ inert atmospheres and low temperatures to preserve the tert-butyl group’s integrity during synthesis .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Piperazine derivatives are pivotal in drug discovery due to their bioavailability and ability to modulate central nervous system (CNS) targets. This compound’s aminomethyl group allows conjugation with carboxylic acids or carbonyl compounds, facilitating the creation of libraries for high-throughput screening. For example, coupling with aryl halides via Buchwald-Hartwig amination could yield novel dopamine or serotonin receptor ligands.

Therapeutic Target Exploration

Although direct pharmacological data are lacking, structurally related piperazines exhibit affinity for:

  • 5-HT₁A receptors: Implicated in anxiety and depression.

  • Dopamine D₂ receptors: Targets for antipsychotics.

  • Histamine H₁ receptors: Mediators of allergic responses.

The tert-butyl carbamate may serve as a protecting group, removable under acidic conditions to generate primary amines in active pharmaceutical ingredients (APIs).

Biological Activities and Mechanistic Insights

Putative Mechanisms of Action

The compound’s potential bioactivity stems from its ability to:

  • Chelate metal ions: The piperazine nitrogen atoms may bind zinc or iron in enzymatic active sites.

  • Penetrate lipid bilayers: The hydrophobic tert-butyl and benzyl groups enhance blood-brain barrier permeability, relevant for CNS drug development.

  • Modulate protein-protein interactions: The rigid yet flexible structure could disrupt signaling complexes in inflammatory pathways.

Table 2: Structural and Functional Analogues

Compound NameKey Structural DifferencePotential Application
Tert-butyl 4-(4-fluorobenzyl)piperazine-1-carboxylateFluorine substitution at benzylAnticancer agents
Tert-butyl 4-(2-aminomethyl)piperidine-1-carboxylatePiperidine coreAnalgesics
Tert-butyl 4-(4-nitrobenzyl)piperazine-1-carboxylateNitro group at benzylAntibacterial agents

Fluorine or nitro substitutions alter electronic properties, influencing target binding and metabolic stability.

ParameterRecommendation
Storage2–8°C, inert atmosphere (e.g., argon), darkness
Personal ProtectionGloves, goggles, respirator for dust
First Aid MeasuresRinse skin/eyes with water; seek medical help
DisposalIncinerate in approved facilities

Precautionary Measures

Key precautions include avoiding inhalation (P261), using non-sparking tools (P242), and grounding equipment to prevent static discharge (P240) . Spills should be contained with inert absorbents and disposed of as hazardous waste.

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